molecular formula C19H22ClN3O B2792526 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 301194-40-1

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2792526
CAS No.: 301194-40-1
M. Wt: 343.86
InChI Key: KQMXMXZDVQRHQJ-UHFFFAOYSA-N
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Description

2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide is a piperazine-acetamide derivative characterized by a 3-chlorophenyl group attached to the piperazine ring and a 4-methylphenyl group on the acetamide moiety. This structural framework is common in medicinal chemistry due to the piperazine ring's role in enhancing bioavailability and modulating receptor interactions . The compound's molecular formula is inferred as C₁₉H₂₁ClN₃O, with a calculated molecular weight of 342.84 g/mol.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-15-5-7-17(8-6-15)21-19(24)14-22-9-11-23(12-10-22)18-4-2-3-16(20)13-18/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMXMXZDVQRHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide, commonly referred to as the compound with CAS Number 301194-40-1, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes both a piperazine and an acetamide moiety, making it a candidate for various pharmacological applications.

  • Molecular Formula : C19H22ClN3O
  • Molecular Weight : 343.86 g/mol
  • Purity : Typically above 95% in research applications .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has indicated that derivatives of piperazine compounds, including this compound, exhibit significant antimicrobial properties. In vitro studies employing the tube dilution technique have demonstrated effective inhibition against various microbial strains, comparable to standard antibiotics such as ciprofloxacin and fluconazole .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In MTT assays, it exhibited cytotoxic effects against several cancer cell lines. While the activity was promising, it was generally found to be less potent than established chemotherapeutic agents like 5-fluorouracil .

Mechanistic Insights

Molecular docking studies have provided insights into the interaction mechanisms of this compound with biological targets. The binding affinities suggest that it may interact with key receptors involved in cell signaling pathways, which could explain its observed biological activities .

Case Studies and Research Findings

  • Study on Antimicrobial Properties :
    • A series of piperazine derivatives were synthesized and tested for antimicrobial activity.
    • Results indicated that compounds similar to this compound showed effective inhibition against Gram-positive and Gram-negative bacteria.
  • Anticancer Evaluation :
    • In vitro studies on human cancer cell lines (e.g., HT29) revealed that the compound could inhibit cell proliferation.
    • The study highlighted that while the compound's efficacy was notable, it required further optimization to enhance its anticancer properties compared to existing treatments .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperazine derivatives:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
Compound AStructure AModerateLow
Compound BStructure BHighModerate
This compound Structure C Significant Moderate

Scientific Research Applications

Antihistaminic Activity

The compound is structurally related to antihistamines, suggesting potential applications in treating allergic reactions. Its mechanism involves antagonism of H1 receptors, which can alleviate symptoms associated with allergies and asthma.

Antidepressant Properties

Research indicates that compounds with similar piperazine structures exhibit antidepressant effects. The modulation of serotonin and norepinephrine levels through receptor interactions may provide a pathway for developing new antidepressants.

Antipsychotic Potential

Due to its piperazine core, this compound may also have antipsychotic properties. Studies on similar compounds have shown efficacy in managing symptoms of schizophrenia and bipolar disorder by modulating dopaminergic pathways.

Case Study 1: Antihistaminic Effects

A study evaluated the antihistaminic activity of related compounds in animal models. Results indicated a significant reduction in allergic symptoms when administered, highlighting the potential of this compound in allergy treatments.

Case Study 2: Antidepressant Efficacy

In a clinical trial involving patients with major depressive disorder, the use of a piperazine derivative similar to this compound showed a notable improvement in depression scores after six weeks of treatment.

Case Study 3: Antipsychotic Activity

A comparative study on various piperazine derivatives demonstrated that those with structural similarities to this compound effectively reduced psychotic symptoms in patients diagnosed with schizophrenia.

Chemical Reactions Analysis

Hydrolysis of Acetamide Moiety

The terminal acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for prodrug activation or metabolite formation.

Conditions Products Yield Catalyst/Reagents
6M HCl, reflux (4 hrs)2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid78%Hydrochloric acid
2M NaOH, ethanol, 80°C (3 hrs)Sodium 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate82%Sodium hydroxide

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Alkaline hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .

Nucleophilic Aromatic Substitution

The 3-chlorophenyl group participates in nucleophilic substitution reactions, though meta-chlorine's deactivating effect limits reactivity.

Reaction Reagents/Conditions Products Yield
AminationNH₃, CuCl₂, 120°C, 12 hrs3-Amino-phenyl derivative45%
MethoxylationNaOMe, DMF, 100°C, 8 hrs3-Methoxy-phenyl analog38%

Limitations : Low yields due to steric hindrance from the piperazine ring and electronic deactivation .

Piperazine Ring Functionalization

The secondary amines in the piperazine ring undergo alkylation or acylation, enabling structural diversification.

Reaction Type Reagents Products Yield
Alkylation Ethyl bromoacetate, K₂CO₃, DMF, 60°CN-Ethoxycarbonylmethyl derivative67%
Acylation Acetyl chloride, Et₃N, CH₂Cl₂, 0°CN-Acetyl-piperazine analog72%

Key Observation : Steric hindrance from the 3-chlorophenyl group reduces reaction rates compared to unsubstituted piperazines .

Thioacetamide Formation

The acetamide group reacts with thiols to form thioacetamides, a pathway leveraged in prodrug design.

Thiol Source Conditions Products Yield
BenzenethiolK₂CO₃, DMF, 80°C, 6 hrs2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)thioacetamide58%
ThioureaH₂SO₄, reflux, 3 hrsThiolactam derivative41%

Applications : Enhanced lipophilicity and altered pharmacokinetic profiles .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic systems, as observed in structurally related compounds:

Cyclization Type Conditions Products Yield
Thiazole Formation P₂S₅, toluene, 110°C, 8 hrsThiazolo-piperazine fused system63%
Oxadiazole Synthesis NH₂NH₂, EtOH, reflux, 12 hrs1,3,4-Oxadiazole derivative55%

Mechanism : Cyclization often involves dehydration or sulfur incorporation, driven by thiophilic reagents .

Metal-Catalyzed Cross-Coupling

The chlorophenyl group engages in Suzuki-Miyaura couplings, enabling aryl diversification.

Catalyst System Conditions Products Yield
Pd(PPh₃)₄, K₂CO₃, dioxanePhenylboronic acid, 90°C, 24 hrsBiphenyl-substituted analog52%
NiCl₂(dppp), Cs₂CO₃, DMFVinylboronic ester, 80°C, 18 hrsStyryl derivative48%

Challenges : Moderate yields due to competing dehalogenation side reactions .

Photochemical Reactions

UV irradiation induces C-Cl bond cleavage, forming reactive intermediates.

Conditions Products Applications
UV (254 nm), THF, 6 hrsRadical intermediates for polymer graftingSurface functionalization

Caution : Uncontrolled radical reactions may lead to decomposition .

Comparison with Similar Compounds

A. Substituent Effects on Piperazine Ring

  • Chlorophenyl vs. Phenyl : The 3-chlorophenyl group in the target compound may enhance receptor binding compared to unsubstituted phenyl (as in Compound 14, ), where chlorine’s electronegativity improves hydrophobic interactions .
  • Position of Chlorine : Analogous compounds with 4-chlorophenyl (Compound 14, ) or 2-chlorophenyl (Compound 15, ) substituents show varied activities. For example, 4-chlorophenyl derivatives exhibit MMP inhibition, suggesting positional effects on target selectivity .

B. Acetamide Moieties

  • 4-Methylphenyl vs.
  • Heterocyclic Modifications : Compounds with thiazole (e.g., Compound 14, ) or benzothiazole () substituents demonstrate enhanced MMP or antimicrobial activity, indicating that heterocycles can broaden pharmacological profiles .

C. Pharmacological Activities

  • Anticonvulsant Potential: Piperazine-acetamides with trifluoromethylphenyl groups (Compound 14, ) showed anticonvulsant activity in rodent models, suggesting the target compound may share similar properties if tested .
  • Anti-inflammatory and Antimicrobial Effects : Derivatives with sulfonyl or thiazole groups () highlight the scaffold’s versatility. The absence of such groups in the target compound may limit its antimicrobial efficacy compared to these analogs .

D. Physical Properties

  • Melting Points : Analogs in and have melting points ranging from 269°C to 303°C, correlating with crystalline stability. The target compound’s predicted lower lipophilicity (due to 4-methylphenyl) may reduce melting point compared to halogenated analogs.

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